molecular formula C15H13N7O2 B12178449 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12178449
M. Wt: 323.31 g/mol
InChI Key: MECQRGGFEWAUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines indole, oxadiazole, and triazole moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The indole moiety can be introduced via a Fischer indole synthesis, while the triazole ring is often formed through a Huisgen 1,3-dipolar cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and oxadiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the indole, oxadiazole, or triazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a non-competitive inhibitor of α-glucosidase, binding directly to the enzyme and preventing its activity . This interaction can be confirmed through kinetic analysis and fluorescence quenching experiments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole-oxadiazole derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets 3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-3-yl)propanamide apart is its unique combination of three different heterocyclic rings, which confer a broad range of biological activities. This makes it a versatile compound for various scientific applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C15H13N7O2/c23-12(19-15-17-8-18-21-15)3-4-13-20-14(22-24-13)10-1-2-11-9(7-10)5-6-16-11/h1-2,5-8,16H,3-4H2,(H2,17,18,19,21,23)

InChI Key

MECQRGGFEWAUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)NC4=NC=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.